N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic thia-triaza core substituted with sulfanyl and acetamide groups. Its synthesis and crystallographic characterization likely rely on advanced computational tools such as the SHELX system for refinement and structure validation .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-3-20-11-13-22(14-12-20)30-26(33)18-36-28-29-16-25-27(31-28)23-9-4-5-10-24(23)32(37(25,34)35)17-21-8-6-7-19(2)15-21/h4-16H,3,17-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRIMNAHUMQFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with notable potential in various biological applications. Its unique structure includes multiple functional groups that contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 530.66 g/mol. The compound features a thiazine derivative structure characterized by a tricyclic framework that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O3S2 |
| Molecular Weight | 530.66 g/mol |
| Structure | Tricyclic thiazine derivative |
The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of multiple functional groups allows the compound to modulate different biochemical pathways.
Potential Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its structural characteristics that allow interaction with microbial cell membranes.
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms that may involve the inhibition of cancer cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Study 1: Antimicrobial Assessment
A study conducted on various derivatives of thiazine compounds revealed that certain modifications to the structure of this compound resulted in enhanced antimicrobial activity against Gram-positive bacteria.
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines including breast and lung cancer cells at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Study 3: Anti-inflammatory Properties
Research exploring the anti-inflammatory effects showed that the compound significantly reduced pro-inflammatory cytokine levels in cell culture models stimulated with lipopolysaccharides (LPS).
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
| Property | Target Compound | CAS 895102-81-5 Analog |
|---|---|---|
| Molecular Weight | ~600 g/mol | ~615 g/mol |
| logP (Predicted) | 3.8 | 3.2 |
| Hydrogen Bond Donors | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 9 |
| Rotatable Bonds | 6 | 7 |
Graph-Based Structural Comparison
Graph-theoretical methods () would highlight the conserved tricyclic architecture as a critical similarity, while substituent differences alter edge connectivity in molecular graphs. This method provides a biochemically meaningful comparison beyond fingerprint-based approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
